N-Carbamoyl Oxcarbazepine

Catalog No.
S1808722
CAS No.
M.F
C₁₆H₁₃N₃P₃
M. Wt
295.29
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Carbamoyl Oxcarbazepine

Product Name

N-Carbamoyl Oxcarbazepine

Molecular Formula

C₁₆H₁₃N₃P₃

Molecular Weight

295.29

Synonyms

N-Carbamoyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

N-Carbamoyl Oxcarbazepine is a derivative of Oxcarbazepine, a medication primarily used to treat epilepsy and bipolar disorder. The chemical structure of N-Carbamoyl Oxcarbazepine is represented by the molecular formula C16H13N3O3C_{16}H_{13}N_{3}O_{3} and features a carbamoyl group attached to the Oxcarbazepine framework. This modification potentially enhances its pharmacological properties, making it an interesting compound for further study in medicinal chemistry and pharmacology .

, primarily involving modifications of the parent compound, Oxcarbazepine. The synthesis typically involves the reaction of Oxcarbazepine with carbonyl compounds under specific conditions to introduce the carbamoyl group. For instance, reactions may include:

  • Amidation Reaction: The introduction of the carbamoyl group can be achieved through an amidation reaction where an amine reacts with a carbonyl compound.
  • Hydrolysis: In some synthetic pathways, hydrolysis of intermediates may occur, leading to the formation of N-Carbamoyl Oxcarbazepine as a product .

N-Carbamoyl Oxcarbazepine exhibits biological activities similar to those of its parent compound, Oxcarbazepine. It is primarily investigated for its anticonvulsant properties, which are critical in managing seizure disorders. Additionally, the modification may influence its interaction with various receptors in the central nervous system, potentially enhancing efficacy or altering side effects compared to standard treatments .

The synthesis of N-Carbamoyl Oxcarbazepine can be approached through several methodologies:

  • Direct Amidation: Reacting Oxcarbazepine with an appropriate carbamoyl chloride or isocyanate in the presence of a base.
  • Carbonylation: Utilizing carbon monoxide in conjunction with amines to form the carbamoyl group.
  • Reduction Reactions: Employing reducing agents on precursors that contain functional groups capable of yielding N-Carbamoyl Oxcarbazepine upon reduction .

These methods are designed to optimize yield and purity while minimizing byproducts.

N-Carbamoyl Oxcarbazepine has potential applications in:

  • Pharmaceutical Development: As a candidate for new anticonvulsant medications or adjunct therapies for epilepsy.
  • Research: Investigating its pharmacodynamics and pharmacokinetics compared to other antiepileptic drugs.
  • Analytical Chemistry: Serving as a reference standard for quality control in pharmaceutical formulations .

Studies on N-Carbamoyl Oxcarbazepine's interactions reveal that it may exhibit unique binding profiles with neurotransmitter receptors compared to its parent compound. These interactions can influence its efficacy and safety profile. For example, research indicates that structural modifications can alter how these compounds interact with sodium channels and GABA receptors, which are crucial in seizure management .

Similar Compounds

Several compounds share structural similarities with N-Carbamoyl Oxcarbazepine. These include:

Compound NameMolecular FormulaNotable Features
CarbamazepineC15H12N2O2C_{15}H_{12}N_{2}O_{2}Parent compound; widely used antiepileptic
EslicarbazepineC15H15N3O2C_{15}H_{15}N_{3}O_{2}Active metabolite; similar therapeutic use
N-Acetyl OxcarbazepineC16H15N3O3C_{16}H_{15}N_{3}O_{3}Acetyl derivative; potential impurity
N-Formyl OxcarbazepineC16H13N3O4C_{16}H_{13}N_{3}O_{4}Formyl derivative; also studied as impurity

Uniqueness

N-Carbamoyl Oxcarbazepine is unique due to its specific carbamoyl modification, which may enhance its pharmacological profile compared to other derivatives. This modification can potentially improve solubility and bioavailability while offering distinct therapeutic benefits.

XLogP3

1.9

Dates

Modify: 2023-07-20

Explore Compound Types